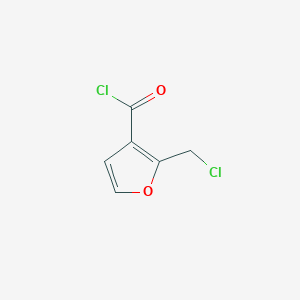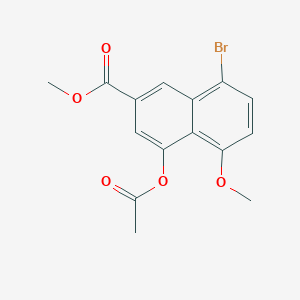
n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” is a synthetic organic molecule that features a pyrimidine core substituted with a thiophene ring and a phenyl ring linked to a pyrrolidine moiety via an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, and introducing the thiophene ring through a cross-coupling reaction.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through an etherification reaction using a suitable ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound might be explored for its potential to act as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxy linker and pyrrolidine moiety could play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
- n-(4-(2-(Morpholin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- n-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pyrrolidine moiety, in particular, may influence its pharmacokinetic and pharmacodynamic profile compared to similar compounds.
特性
分子式 |
C20H22N4OS |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22N4OS/c1-2-12-24(11-1)13-14-25-17-7-5-16(6-8-17)22-20-21-10-9-18(23-20)19-4-3-15-26-19/h3-10,15H,1-2,11-14H2,(H,21,22,23) |
InChIキー |
YSPDJBUDMXBJSM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)



![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)





![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)

